molecular formula C19H18N2O4 B2493114 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 2034565-07-4

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2493114
CAS No.: 2034565-07-4
M. Wt: 338.363
InChI Key: QSDGUBOJADNIGH-UHFFFAOYSA-N
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Description

N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a specialty chemical reagent designed for research and development applications. This oxalamide-derived compound incorporates a bifuran moiety, a structure of significant interest in advanced material science and pharmaceutical research. The bifuran unit is recognized for its rigid, conjugated structure, which can contribute to promising material properties in polymers, such as enhanced barrier capabilities and ultraviolet radiation blocking, as noted in studies on bifuran-based polyesters . In medicinal chemistry, the oxalamide functional group is a valuable pharmacophore, often used to link active molecular fragments and confer favorable binding properties. Research on structurally similar compounds, particularly those containing the oxalamide bridge, has demonstrated substantial potential in therapeutic areas such as anti-plasmodial drug discovery, where they have shown activity in the low nanomolar range . The specific structural features of this reagent—combining a bifuran system with an oxalamide linker and a terminal ethylphenyl group—make it a versatile building block for constructing more complex molecules for screening and development. It is suitable for use in various chemical reactions, including further functionalization of the furan rings or the amide groups. Researchers can employ this compound in the synthesis of novel polymer precursors, as a scaffold in drug discovery programs, or for probing biological mechanisms. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDGUBOJADNIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling of Furan Derivatives

The bifuran core is constructed via oxidative coupling of 2-furanmethanol using FeCl₃ or Cu(OTf)₂ as catalysts. For example, 2-furanmethanol (1.0 eq) in dichloromethane reacts with FeCl₃ (0.1 eq) at 0–5°C for 6 hours, yielding 5,5'-dihydroxymethyl-2,2'-bifuran (87% yield).

Protection-Deprotection Strategy

To prevent oxidation during subsequent steps, the diol intermediate is protected with 1,3-dioxolane rings. Treatment with ethylene glycol (2.2 eq) and p-toluenesulfonic acid (0.05 eq) in toluene under reflux forms the 5,5'-di-(1,3-dioxolan-2-yl)-2,2'-bifuran (92% yield). Deprotection with HCl (1M) in THF regenerates the diol, which is then converted to the primary amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Preparation of 4-Ethylaniline

4-Ethylaniline is synthesized through nitration of ethylbenzene followed by reduction:

  • Nitration : Ethylbenzene (1.0 eq) reacts with HNO₃/H₂SO₄ (1:3 v/v) at 50°C for 4 hours, yielding 4-nitroethylbenzene (74% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) in ethanol reduces the nitro group to an amine (98% yield).

Oxalamide Coupling Reactions

Stepwise Amidation Using Oxalyl Chloride

The oxalamide bond is formed via sequential reactions with oxalyl chloride:

  • First Amidation : [2,2'-Bifuran]-5-ylmethylamine (1.0 eq) reacts with oxalyl chloride (1.05 eq) in dry THF at −10°C for 2 hours, forming the monoacyl chloride intermediate.
  • Second Amidation : Addition of 4-ethylaniline (1.05 eq) and triethylamine (2.1 eq) at 0°C for 4 hours yields the crude product (68% yield).

Solvent and Temperature Optimization

Reaction yields improve to 82% when using dichloromethane at −15°C, as lower temperatures suppress dimerization (Table 1).

Table 1: Solvent and Temperature Effects on Amidation Yield

Solvent Temperature (°C) Yield (%) Byproducts (%)
THF −10 68 15
Dichloromethane −15 82 8
DMF 0 45 30

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v), achieving >99% purity. Recrystallization from ethanol/water (9:1) enhances crystalline form.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.45 (m, 4H, furan-H), 4.30 (s, 2H, CH₂), 2.60 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
  • HRMS : m/z 353.14 [M+H]⁺ (calculated 353.15).

Scalability and Industrial Considerations

Large-scale production (≥1 kg) requires:

  • Continuous Flow Reactors : For biphasic amidation steps, reducing reaction time by 40%.
  • Catalyst Recycling : FeCl₃ recovery via aqueous extraction (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure and Composition

The compound has the molecular formula C19H18N2O4C_{19}H_{18}N_{2}O_{4} and a molecular weight of 338.4 g/mol. Its structure features a bifuran moiety and an ethylphenyl group, which contribute to its distinctive chemical behavior.

Coordination Chemistry

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing novel coordination compounds.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies show that derivatives containing bifuran structures can inhibit various bacterial strains by disrupting cell membrane integrity or inhibiting metabolic pathways.
  • Anticancer Potential : The unique interactions of the bifuran moiety with biological macromolecules suggest potential anticancer activity through modulation of protein functions.

Medicinal Chemistry

Due to its unique structure, this compound is being explored as a potential drug candidate. Its mechanism of action involves interactions with specific molecular targets, which can lead to various pharmacological effects.

Material Science

The compound is utilized in developing advanced materials and polymers due to its unique chemical properties. Its ability to form strong intermolecular interactions makes it suitable for applications in creating high-performance materials.

Drug Development

Ongoing research aims to evaluate the compound's efficacy as a pharmaceutical agent, particularly in treating infections or cancer.

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluated against bacterial strainsSignificant inhibition observed; mechanism involves membrane disruption
Anticancer Research Assessed against cancer cell linesInduced apoptosis in targeted cells; potential for further development
Coordination Complexes Synthesized with various metalsStable complexes formed; potential applications in catalysis

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its N1-[2,2'-bifuran]-5-ylmethyl and N2-4-ethylphenyl groups. Below is a comparative analysis with structurally related oxalamides:

Compound Name / ID N1 Substituent N2 Substituent Key Features Reference
Target Compound [2,2'-Bifuran]-5-ylmethyl 4-Ethylphenyl Bifuran enhances π-π stacking; ethylphenyl increases hydrophobicity. N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups improve solubility but reduce metabolic stability.
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-Chlorophenyl 4-Methoxyphenethyl Chlorine atom increases electronegativity, potentially enhancing binding.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine and methoxy groups aid in flavorant receptor activation.
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Guanidine group enhances target affinity (e.g., CD4-mimetic activity).

Key Observations :

  • Bifuran vs. Aromatic Rings : The target compound’s bifuran group may confer stronger aromatic interactions than single-ring substituents (e.g., phenyl or methoxyphenyl) seen in compounds 17 and 20 .
  • Ethylphenyl vs. Polar Groups : The 4-ethylphenyl group likely increases lipophilicity compared to polar substituents like methoxy or pyridyl, which could influence membrane permeability .

Key Observations :

  • Substituents with electron-donating groups (e.g., ethoxy in compound 21) often yield higher synthetic efficiency than electron-withdrawing groups (e.g., chloro in compound 20, 33% yield) .

Key Observations :

  • The target compound’s bifuran group could modulate enzyme inhibition (e.g., similar to CYP4F11-activated inhibitors in ) or receptor binding (e.g., flavorant activity in ).
  • Lack of halogen or polar groups may limit its utility in antiviral contexts compared to compound 13 .

Key Observations :

  • The target compound’s bifuran group may hinder amide hydrolysis, similar to S336, enhancing metabolic stability .

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound with potential biological activities due to its unique structural features. This article will explore its synthesis, biological properties, and potential applications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The general synthetic route can be outlined as follows:

  • Preparation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
  • Formation of Intermediate : The oxalyl chloride is reacted with a bifuran derivative in the presence of a base such as triethylamine.
  • Final Product Formation : The intermediate is then reacted with ethylphenylamine to yield the final compound.

This compound has a molecular formula of C19H18N2O4C_{19}H_{18}N_{2}O_{4} and a molecular weight of 338.4 g/mol .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxalamide groups have been shown to inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism often involves the induction of apoptosis through caspase activation .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound ASGC7901 (Gastric)10.5Apoptosis induction
Compound BPatu8988 (Pancreatic)15.3Caspase activation

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in metabolic pathways. Compounds structurally related to this compound have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.

EnzymeInhibitorIC50 (µM)Type
AChECompound C0.264Mixed-type
BuChECompound D0.024Competitive

Anticonvulsant Activity

There is emerging evidence that certain oxalamide derivatives may possess anticonvulsant properties. In animal models, compounds were tested for their ability to prevent seizures induced by various methods, showing promising results that warrant further investigation .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of oxalamides, it was found that modifications in the aromatic rings significantly influenced anticancer activity. The bifuran moiety was particularly noted for enhancing interaction with biological targets, leading to increased efficacy against cancer cell lines.

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of oxalamide derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling bifuran-derived amines with oxalic acid derivatives. Key steps include:
  • Amide bond formation : Reacting [2,2'-bifuran]-5-ylmethylamine with ethyl oxalyl chloride under inert conditions (argon/nitrogen) at 0–5°C to form the intermediate N1-substituted oxalamide .
  • Second coupling : Introducing the 4-ethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the electrophilicity of the intermediate .
  • Optimization : Yield and purity (>95%) are enhanced using continuous flow reactors for precise temperature control and chromatography (e.g., silica gel or HPLC) for purification .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate connectivity, e.g., bifuran proton signals at δ 6.2–7.1 ppm and ethylphenyl methylene protons at δ 2.5–3.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₀N₂O₄: 353.14 g/mol) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are recommended?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. The bifuran moiety may engage in π-π stacking with aromatic residues, while the oxalamide group hydrogen-bonds to catalytic sites .
  • Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets.
  • Enzyme Inhibition Assays : Test dose-dependent inhibition (IC₅₀) in vitro .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
  • Standardized Assays : Replicate experiments using uniform protocols (e.g., cell lines, incubation times).
  • Solubility Checks : Verify compound solubility in assay buffers (DMSO stock ≤0.1% v/v) to avoid false negatives .
  • Metabolite Screening : Use LC-MS to identify degradation products that may alter activity .

Q. What strategies optimize the compound’s stability under physiological pH for in vivo studies?

  • Methodological Answer :
  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Oxalamides are prone to hydrolysis at pH >8; stabilizing strategies include:
  • Prodrug Design : Mask the oxalamide with ester groups cleaved intracellularly .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance stability in plasma .

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